molecular formula C13H18N2O2 B1599856 3-(哌嗪-1-基)苯甲酸乙酯 CAS No. 202262-40-6

3-(哌嗪-1-基)苯甲酸乙酯

货号: B1599856
CAS 编号: 202262-40-6
分子量: 234.29 g/mol
InChI 键: MFHSHQIHYPPRMQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-(piperazin-1-yl)benzoate is a compound that has been studied for its potential biological activity . It is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . Piperazine derivatives, like this one, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .


Synthesis Analysis

The compound has been synthesized through a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(piperazin-1-yl)benzoate was characterized using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .

科学研究应用

合成和抗菌应用

  1. 抗菌剂:3-(哌嗪-1-基)苯甲酸乙酯衍生物已被合成并评估其抗菌特性。例如,在合成新的苯并噻唑中,涉及 2-(哌嗪-1-基)乙酸乙酯的反应导致具有潜在抗菌活性的衍生物,尽管在某些情况下未观察到显着活性 (Al-Talib 等人,2016)

合成和药理筛选

  1. 抗结核活性:3-(哌嗪-1-基)苯并[d]异噻唑的衍生物在抑制结核分枝杆菌方面显示出有希望的结果,某些化合物在真核细胞中表现出显着的抑制作用和低细胞毒性 (Reddy 等人,2014)

化学合成和表征

  1. 化学反应性:3-(哌嗪-1-基)苯甲酸乙酯衍生物的化学反应性已得到探索。例如,某些衍生物与仲胺的反应导致形成 N,N'-二取代哌嗪衍生物 (Vasileva 等人,2018)

结构分析和晶体学

  1. 晶体结构分析:相关化合物 4-[4-(乙氧羰基)哌嗪-1-基]苯甲酸的晶体结构已经确定,提供了对其分子构象及其在药物设计中的潜在应用的见解 (Faizi 等人,2016)

抗血小板活性

  1. 新型抗 PAR4 剂:4-(1-苄基-1H-吲唑-3-基)苯甲酸乙酯 (YD-3) 衍生物,包括 3-(哌嗪-1-基)苯甲酸乙酯衍生物,已显示出作为抗血小板药物的潜力,特别是在抑制血小板聚集和血栓素形成方面 (Chen 等人,2008)

神经药理学和多巴胺受体

  1. 多巴胺 D(3) 受体配体:3-(哌嗪-1-基)苯甲酸乙酯衍生物的修饰导致发现了多巴胺 D(3) 受体的有效且选择性配体,突出了它们在神经药理学研究中的潜力 (Leopoldo 等人,2002)

属性

IUPAC Name

ethyl 3-piperazin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-4-3-5-12(10-11)15-8-6-14-7-9-15/h3-5,10,14H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHSHQIHYPPRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467738
Record name Ethyl 3-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202262-40-6
Record name Ethyl 3-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 3-aminobenzoate (1.65 g) was dissolved in xylene (20 ml), and bischloroethylamine hydrochloride (1.79 g) was added to the solution. The mixture was heated under reflux with stirring for two days. The solvent was removed from the reaction solution by distillation under the reduced pressure. Water and a saturated aqueous sodium hydrogencarbonate solution were added to the residue, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was then removed by distillation under the reduced pressure. The residue was purified by column chromatography on silica gel (chloroform:methanol=9:1−5:1) to give 1.60 g (70.0%) of ethyl 3-piperazin-1-yl-benzoate.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(piperazin-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(piperazin-1-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(piperazin-1-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(piperazin-1-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(piperazin-1-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(piperazin-1-yl)benzoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。